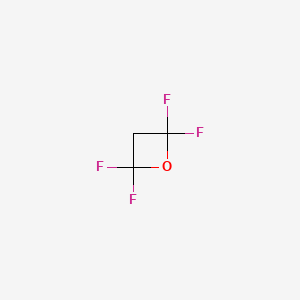
2,2,4,4-Tetrafluorooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrafluorooxetane is a fluorinated oxetane compound characterized by its four-membered ring structure containing an oxygen atom and four fluorine atoms attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-tetrafluorooxetane typically involves the reaction of tetrafluoroethylene with formaldehyde in the presence of anhydrous hydrogen fluoride. This reaction proceeds through a cyclization process, forming the four-membered oxetane ring . The reaction conditions often require low temperatures and controlled environments to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized reactors and continuous flow systems allows for efficient production while maintaining the necessary reaction conditions. Purification steps, such as distillation and extraction, are employed to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,4-Tetrafluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as organolithium reagents, to form difluoropropan-1-ols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different fluorinated products.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Grignard Reagents: Employed in the formation of brominated products.
Oxidizing Agents: Such as sodium nitrite, used for the oxidation of related compounds.
Major Products Formed:
Difluoropropan-1-ols: Formed through substitution reactions with organolithium reagents.
Brominated and Iodinated Compounds: Produced via reactions with halogenating agents.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrafluorooxetane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology and Medicine: Investigated for its potential use in drug design due to its unique structural properties and stability.
Industry: Utilized in the production of high-performance materials, such as lubricants and refrigerants.
Wirkmechanismus
The mechanism of action of 2,2,4,4-tetrafluorooxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can further react with various molecular targets, leading to the formation of new compounds. The strained four-membered ring structure of oxetanes makes them highly reactive and suitable for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluorooxetane: Another fluorinated oxetane with similar reactivity but different substitution patterns.
Hexafluorooxetane: Contains six fluorine atoms and exhibits different chemical properties due to the increased fluorination.
Uniqueness: 2,2,4,4-Tetrafluorooxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated oxetanes. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
154330-40-2 |
|---|---|
Molekularformel |
C3H2F4O |
Molekulargewicht |
130.04 g/mol |
IUPAC-Name |
2,2,4,4-tetrafluorooxetane |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1-3(6,7)8-2/h1H2 |
InChI-Schlüssel |
LHHSNAFWNVAALR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC1(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


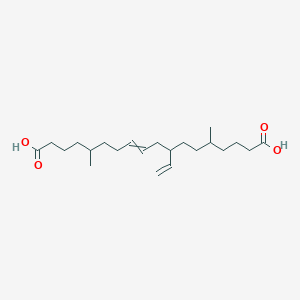

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
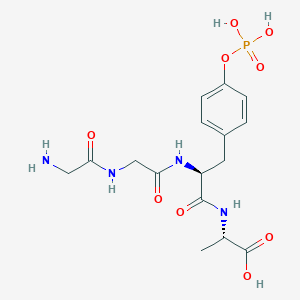
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
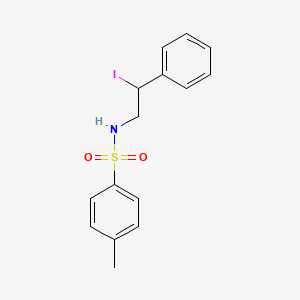
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
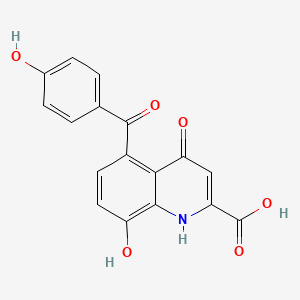
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

